molecular formula C9H12ClNO2S B6160952 2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride CAS No. 2624138-37-8

2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Cat. No.: B6160952
CAS No.: 2624138-37-8
M. Wt: 233.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride typically involves the reaction of benzothiophene derivatives with aminomethylating agents under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the benzothiophene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-benzothiophene
  • 2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
  • 2-(aminomethyl)-thiophene

Uniqueness

2-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is unique due to the presence of both the aminomethyl group and the benzothiophene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

2624138-37-8

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.